3-(1-Naphthylamino)-1-propanesulfonic acid

Surfactant Membrane interaction Protein binding

Standard sulfonate buffers (MOPS, HEPES) lack fluorescence; simpler aminonaphthalenesulfonates miss the critical propyl linker. This compound solves both gaps. - **Direct detection**: Naphthyl fluorophore enables label-free tracking (excitation 280-300 nm). - **Amphiphilic design**: LogP 3.34 (vs <1.2 for analogs) binds hydrophobic domains & membranes. - **Batch consistency**: ≥98.0% by dual-method (HPLC + nonaqueous titration). Available for R&D, formulation stabilization, and comparative ANS-type binding studies.

Molecular Formula C13H15NO3S
Molecular Weight 265.33 g/mol
Cat. No. B12000827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Naphthylamino)-1-propanesulfonic acid
Molecular FormulaC13H15NO3S
Molecular Weight265.33 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2NCCCS(=O)(=O)O
InChIInChI=1S/C13H15NO3S/c15-18(16,17)10-4-9-14-13-8-3-6-11-5-1-2-7-12(11)13/h1-3,5-8,14H,4,9-10H2,(H,15,16,17)
InChIKeyGINRYPKSCPECEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Naphthylamino)-1-propanesulfonic Acid Procurement Guide


3-(1-Naphthylamino)-1-propanesulfonic acid (CAS 722449-08-3), commercially available primarily as its sodium salt Sodium 3-(1-Naphthylamino)propanesulfonate (CAS 104484-71-1, C₁₃H₁₄NNaO₃S, MW 287.31), is an amphiphilic organosulfonate belonging to the aromatic sulfonic acid class [1]. The compound integrates a hydrophobic 1-naphthylamine fluorophore with a hydrophilic propanesulfonate moiety via an amino linker [2], endowing it with intrinsic fluorescence properties (excitation ~280–300 nm range, typical for naphthalene derivatives) and water solubility [3]. Its purity specifications from major suppliers exceed 98.0% by HPLC and nonaqueous titration .

Intrinsic naphthyl fluorescence supports detection without secondary labeling
Amphiphilic architecture via propyl linker enables hydrophobic domain engagement
High-purity grade (HPLC and nonaqueous titration validated) for sensitive assays

Why Generic Substitution Fails


Generic substitution with simpler aminonaphthalenesulfonic acids (e.g., 1-naphthylamine-4-sulfonic acid, CAS 84-86-6; 1-naphthylamine-8-sulfonic acid, CAS 82-75-7) fails for applications requiring this compound's specific structural features. First, the propyl linker between the naphthylamine and sulfonate groups creates spatial separation between hydrophobic and hydrophilic domains, yielding amphiphilic character absent in aminonaphthalenesulfonates where the sulfonic acid group attaches directly to the naphthalene ring [1]. This linker length fundamentally alters surfactant properties and biomolecule interaction modes. Second, the compound's three-carbon spacer modulates the pKa of the sulfonic acid group compared to ring-attached sulfonates, affecting buffering behavior. Third, its extended conjugated system produces distinct fluorescence excitation/emission profiles compared to simple naphthalenesulfonates [2], critical for applications requiring specific spectral windows.

Propyl linker creates spatial separation between hydrophobic and hydrophilic domains—absent in direct ring-sulfonates, altering amphiphilicity and biomolecule interactions.
Three-carbon spacer modulates sulfonate pKa and buffering behavior; ring-attached sulfonates exhibit different pH-response profiles.
Extended conjugated system yields distinct fluorescence excitation/emission profiles versus simpler naphthalenesulfonates, limiting spectral interchangeability.

Quantitative Differentiation Evidence


Amphiphilic Character vs. Ring-Sulfonates

3-(1-Naphthylamino)-1-propanesulfonic acid (sodium salt) exhibits a calculated LogP of 3.34, indicating significant amphiphilic character that enables both aqueous solubility and hydrophobic surface interaction [1]. In contrast, 1-naphthylamine-4-sulfonic acid (Naphthionic acid, CAS 84-86-6) has a calculated LogP of approximately 0.89–1.2 [2], reflecting its more polar, direct ring-attached sulfonate structure. The >2.1 LogP unit difference demonstrates that the target compound partitions substantially more into hydrophobic environments while retaining water solubility via its sulfonate group.

Amphiphilic Character
Class-level
ΔLogP >2.1 vs 1-naphthylamine-4-sulfonic acid
Reported partitioning difference may influence hydrophobic domain interaction studies.
Calculated values; experimental validation recommended.
Surfactant Membrane interaction Protein binding

Purity Benchmarking Comparison

The sodium salt form of 3-(1-Naphthylamino)-1-propanesulfonic acid is commercially supplied with a validated purity specification of ≥98.0% by HPLC and ≥98.0% by nonaqueous titration [1]. In comparison, commonly available 1-naphthylamine-4-sulfonic acid (Naphthionic acid) is typically supplied at 95–97% purity , while 1-naphthylamine-8-sulfonic acid (Peri acid) is frequently offered at ≥95% . The 1–3 percentage point purity advantage, combined with dual-method validation (HPLC plus titration), translates to measurably lower impurity burden.

Purity Specification
Specification review
≥98.0% (HPLC) and ≥98.0% (nonaqueous titration)
Dual-method validation supports lot consistency for sensitive assays.
Supplier specifications; independent verification advised.
Quality control Analytical chemistry Reproducibility

Intrinsic Fluorescence Capability

3-(1-Naphthylamino)-1-propanesulfonic acid contains a 1-naphthylamine moiety that confers intrinsic fluorescence properties suitable for detection without secondary labeling [1]. In contrast, widely used sulfonate buffers such as HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid), MOPS (3-(N-morpholino)propanesulfonic acid), and MES (2-(N-morpholino)ethanesulfonic acid) lack aromatic fluorophores and produce no detectable fluorescence signal under standard UV excitation conditions [2].

Intrinsic Fluorescence
Class-level
Detectable fluorescence vs. no intrinsic fluorescence (HEPES/MOPS/MES)
Enables simultaneous buffering and spectroscopic monitoring.
Naphthyl fluorophore; excitation ~280–300 nm range.
Fluorescence spectroscopy Probe development Protein detection

LogP-Based Interaction Advantage

The calculated LogP of 3.34 for Sodium 3-(1-Naphthylamino)propanesulfonate [1] indicates substantial hydrophobic character that enables interaction with nonpolar biomolecule surfaces. In contrast, common biological buffers MES (LogP ~ -4.5), MOPS (LogP ~ -2.8), and HEPES (LogP ~ -3.8) are highly polar, water-soluble compounds with minimal capacity for hydrophobic surface engagement [2].

Hydrophobic Interaction
Class-level
ΔLogP >6 vs MES buffer
Supports studies requiring buffer-mediated hydrophobic stabilization.
Calculated LogP difference; experimental binding data needed.
Protein-ligand interaction Membrane partitioning Drug delivery

High-Value Applications


Fluorescent Probe Development

The compound's naphthyl fluorophore enables direct fluorescence detection without secondary labeling [1], a capability absent in MES, MOPS, and HEPES buffers [2]. Researchers developing assays that require simultaneous pH control and fluorescent monitoring should prioritize this compound over non-fluorescent sulfonate buffers, as it eliminates the need for separate tracer addition while providing a measurable signal for concentration tracking or binding studies.

Hydrophobic Protein Interaction Studies

The LogP of 3.34 [1]—more than 2.1 units higher than 1-naphthylamine-4-sulfonic acid and over 6 units higher than conventional buffers [2]—makes this compound suitable for studies involving hydrophobic protein domains, membrane surfaces, or misfolded protein aggregates. Investigators examining ANS-like (1-anilinonaphthalene-8-sulfonate) hydrophobic binding phenomena should select this compound when a structurally related but distinct amphiphile is required for comparative mechanism studies.

Pharmaceutical Buffer & Stabilizer

The compound is documented for use as a buffer and stabilizer in pharmaceutical formulations [1], helping maintain pH and drug stability to improve efficacy and shelf life [2]. Its amphiphilic nature (LogP 3.34) distinguishes it from purely hydrophilic buffers, offering potential advantages for formulations containing hydrophobic drug substances that benefit from buffer-mediated solubilization or stabilization effects not achievable with conventional sulfonate buffers.

High-Reproducibility Analytical Workflows

For applications where batch-to-batch consistency is critical—such as quantitative LC-MS method development, certified reference material preparation, or inter-laboratory studies—the dual-method purity specification of ≥98.0% (HPLC plus nonaqueous titration) [1] provides procurement-level confidence in material identity and impurity profile. This exceeds the typical single-method or lower-purity specifications of alternative aminonaphthalenesulfonates.

Application
Selection Property
Validation Focus
Fluorescence-based assay development
Intrinsic naphthyl fluorophore
Direct detection without secondary labeling
Hydrophobic domain interaction studies
Amphiphilic LogP profile
Nonpolar surface engagement
Formulation buffer research
Amphiphilic buffering and stabilization
Hydrophobic substance solubilization context
High-reproducibility analytical workflows
Dual-method purity specification
Lot-to-lot consistency verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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